An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-fluoroaniline
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the amine group, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. This compound is particularly notable as a key intermediate in the production of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib, and in the formulation of agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its key applications.
Chemical and Physical Properties
The physicochemical properties of 2-Chloro-6-fluoroaniline are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 363-51-9 | [1][4][5][6][7][8] |
| Molecular Formula | C₆H₅ClFN | [1][4][5][6][7][8] |
| Molecular Weight | 145.56 g/mol | [1][4][6][7][8] |
| Appearance | White to almost white powder or lump; Clear pale yellow liquid | [1][5] |
| Melting Point | 32 °C | [1][4][5][9] |
| Boiling Point | 182.9 ± 20.0 °C at 760 mmHg; 91 °C at 30 mmHg; 67-69 °C at 14 mmHg | [1][4][5][9] |
| Density | 1.3 ± 0.1 g/cm³; 1.316 g/cm³ | [1][4][5][9] |
| Flash Point | 64.4 ± 21.8 °C | [4] |
| Water Solubility | Insoluble | [5][9] |
| pKa | 1.26 ± 0.10 (Predicted) | [5][9] |
| Refractive Index | n20D 1.548 - 1.554 | [1][5][9] |
| LogP | 1.80 | [4] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [4] |
| InChI Key | ZJLAWMDJTMMTQB-UHFFFAOYSA-N | [5][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 2-Chloro-6-fluoroaniline.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C ring stretching, and C-Cl and C-F bond vibrations. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework. The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. ¹⁹F NMR and ¹⁵N NMR would provide further structural details.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
Synthesis of 2-Chloro-6-fluoroaniline
A documented industrial preparation process for 2-Chloro-6-fluoroaniline involves a multi-step synthesis starting from o-fluoroaniline.[2]
Step 1: Bromination of o-Fluoroaniline
-
Charge a reaction vessel with o-fluoroaniline and a solvent such as N,N-Dimethylformamide (DMF).
-
Cool the stirred mixture to below 10°C.
-
Add N-Bromosuccinimide (NBS) in batches to control the exothermic reaction.
-
After the reaction is complete, process the mixture to isolate the crude 4-bromo-2-fluoroaniline (B1266173).
Step 2: Chlorination of 4-bromo-2-fluoroaniline
-
Dissolve the crude 4-bromo-2-fluoroaniline in DMF.
-
Heat the stirred solution to 60 ± 5°C.
-
Add N-Chlorosuccinimide (NCS) portion-wise.
-
Upon completion, work up the reaction to obtain crude 4-bromo-2-chloro-6-fluoroaniline.
Step 3: Hydrogenation (Debromination)
-
To a high-pressure kettle, add an organic solvent (e.g., ethyl acetate (B1210297) or ethanol), a base (triethylamine or a sodium hydroxide (B78521) solution), the crude 4-bromo-2-chloro-6-fluoroaniline, and a 5 wt% Palladium on Carbon (Pd/C) catalyst.[2]
-
Pressurize the vessel with hydrogen gas.
-
Heat the mixture to 50-60°C to facilitate the hydrogenation debromination reaction.
-
After the reaction concludes, process the mixture through filtration and purification steps to yield the final product, 2-Chloro-6-fluoroaniline.[2]
Caption: Multi-step synthesis of 2-Chloro-6-fluoroaniline.
Spectroscopic Characterization Protocol
The following is a generalized workflow for the spectroscopic analysis of a synthesized batch of 2-Chloro-6-fluoroaniline.
-
Sample Preparation:
-
NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR (ATR): Place a small amount of the solid or liquid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond).
-
MS (EI): Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane (B109758) for injection.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Collect an IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain an Electron Ionization (EI) mass spectrum to determine the molecular weight and fragmentation.
-
-
Data Analysis:
-
Process and analyze the spectra to confirm the structure and assess the purity of the compound, comparing the data with established literature values.
-
Caption: General workflow for spectroscopic characterization.
Reactivity and Applications
2-Chloro-6-fluoroaniline is a versatile chemical intermediate primarily used in the pharmaceutical and agrochemical industries.[1] The amino group can be readily diazotized and substituted, or acylated, while the halogen substituents influence the electron density of the aromatic ring and provide sites for further modification through nucleophilic aromatic substitution or cross-coupling reactions.
-
Pharmaceutical Development: It is a critical precursor for synthesizing various Active Pharmaceutical Ingredients (APIs), especially anti-inflammatory and analgesic drugs.[1][3] Its role in the synthesis of Lumiracoxib is a prominent example.[2]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection.[1]
-
Dyes and Pigments: It serves as an intermediate in the production of durable and vibrant dyes.[1]
-
Materials Science: It is also explored in the development of electronic materials, such as semiconductors.[1]
Caption: Logical relationships in core application areas.
Safety and Handling
2-Chloro-6-fluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Some sources also indicate it is toxic in contact with skin and if inhaled.[11]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][5][9] Keep away from incompatible materials such as strong oxidizing agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-6-fluoroaniline | CAS#:363-51-9 | Chemsrc [chemsrc.com]
- 5. 2-Chloro-6-fluoroaniline price,buy 2-Chloro-6-fluoroaniline - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-Chloro-6-fluoroaniline, 98% | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-Chloro-6-fluoroaniline CAS#: 363-51-9 [m.chemicalbook.com]
- 10. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
